(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Immunopharmacology Stereochemistry Diastereomer differentiation

This compound is the (4S,2′S)-diastereomer of pidotimod, a synthetic dipeptide immunostimulant with two chiral centers. It is formally designated as Pidotimod Impurity E (4S-Pidotimod), a process-related substance generated during synthesis or storage of the active pharmaceutical ingredient.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 162148-16-5
Cat. No. B3024126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
CAS162148-16-5
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CSCC2C(=O)O
InChIInChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1
InChIKeyUUTKICFRNVKFRG-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-16-5): Pidotimod Diastereomer and Critical Impurity Standard for Analytical Quality Control


This compound is the (4S,2′S)-diastereomer of pidotimod, a synthetic dipeptide immunostimulant with two chiral centers. It is formally designated as Pidotimod Impurity E (4S-Pidotimod), a process-related substance generated during synthesis or storage of the active pharmaceutical ingredient [1]. The molecular formula is C9H12N2O4S (M.Wt 244.27 g/mol), featuring a thiazolidine-4-carboxylic acid core linked to a 5-oxopyrrolidine-2-carbonyl moiety. The compound is primarily utilized as a certified reference standard for analytical method development, validation, and quality control release testing of pidotimod drug substances and formulations, where its well-defined stereochemistry enables reliable chromatographic and spectroscopic identification [2].

Why Pidotimod Diastereomers Cannot Be Interchanged in Analytical or Pharmacological Contexts


The stereochemistry at the thiazolidine ring (4-position) critically determines immunostimulant potency, selectivity, and safety. Pidotimod (4R,2′S configuration) is the clinically active diastereomer, while the (4S,2′S) diastereomer (Impurity E) exhibits altered pharmacological activity and potentially distinct toxicity profile [1]. Regulatory guidelines, including ICH Q3A/B, mandate that related substances such as diastereomers be controlled at specified limits, necessitating the use of well-characterized impurity standards like this compound for accurate quantification [2]. Substituting Impurity E with other pidotimod impurities or the API itself would compromise method specificity, leading to under- or over-estimation of impurity levels and potential regulatory non-compliance.

Quantitative Evidence Differentiating (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid as a Superior Analytical Reference Standard


Immunostimulant Activity: Pidotimod (4R,2′S) vs. (4S,2′S) Diastereomer

In the foundational study by Magni et al. (1994), pidotimod (4R,2′S diastereomer) and its enantiomer/diastereomers were synthesized and evaluated for immunostimulant activity in vitro. Only the (4R,2′S) configuration was selected for clinical development, indicating superior immunostimulatory properties over the (4S,2′S) diastereomer [1]. Although exact ED50 values are not reported in the abstract, the selection of pidotimod for further research implies a quantifiable difference in activity, consistent with subsequent reports that the 4S,2′S isomer shows diminished dendritic cell maturation and T-cell proliferation [2].

Immunopharmacology Stereochemistry Diastereomer differentiation

HPLC Chromatographic Resolution of Pidotimod Impurity E from Active Pharmaceutical Ingredient

Validated HPLC methods for pidotimod related substances consistently demonstrate baseline separation of Impurity E from the main peak. In a method using a Hypersil GOLD aQ column (250 × 4.6 mm, 5 μm) with phosphate buffer (pH 2.5)–methanol (93:7) at 0.9 mL/min and detection at 210 nm, the resolution factor (Rs) between pidotimod and Impurity E was reported ≥2.0, with relative retention time (RRT) of Impurity E approximately 1.28 versus pidotimod [1]. This resolution meets the acceptance criterion of Rs > 1.5 for quantitative analysis, ensuring reliable quantitation at impurity levels as low as 0.05%.

Analytical Chemistry HPLC System Suitability

Certified Purity and Structural Authenticity of Pidotimod Impurity E Reference Standard

Commercial supplies of (S)-3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically achieve ≥95% HPLC purity, with identity confirmed by 1H NMR, 13C NMR, and LC-MS . This level of characterization surpasses that of generic thiazolidine intermediates often sold for research purposes, which may lack full spectroscopic documentation. The provision of a comprehensive Certificate of Analysis (CoA) including assay, water content, residual solvents, and spectral data ensures traceability and regulatory acceptability.

Reference Standard Impurity Profiling Quality Control

Absolute Configuration Determination: 4S,2′S vs. 4R,2′S Diastereomers by X-ray Crystallography

Single-crystal X-ray diffraction has unequivocally determined the absolute configuration of the 4S,2′S diastereomer, confirming inversion at the thiazolidine C4 compared to the active diastereomer [1]. The crystal structures revealed distinct hydrogen-bonding networks involving a conserved water molecule; the 4S,2′S isomer exhibits an incremented tendency to form intermolecular H-bonds with water, which correlates with its altered bioactivity. The unit cell parameters and torsion angles are fully deposited in the Cambridge Structural Database, allowing direct comparison with the 4R,2′S isomer.

X-ray Crystallography Absolute Configuration Stereochemistry

Selective Detection in LC-MS/MS: Unique Fragmentation Pattern

In stress testing studies of pidotimod, LC-MS/MS analysis identified Impurity E with a characteristic fragmentation pattern distinct from the API and other process impurities. The pseudo-molecular ion [M+H]+ at m/z 245.1 and key product ions at m/z 128.0 (thiazolidine ring fragment) and 84.0 (pyrrolidinone fragment) differentiate it from co-eluting substances [1]. This selective detection capability enables specific and sensitive monitoring of the impurity during forced degradation and stability studies.

Mass Spectrometry Impurity Identification LC-MS/MS

High-Value Application Scenarios for (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid in Analytical and Pharmaceutical Research


System Suitability Standard for HPLC/LC-MS Pidotimod Analysis

With a confirmed resolution factor ≥2.0 and distinct relative retention time (~1.28), this impurity standard is ideal for system suitability testing prior to batch analysis of pidotimod drug substances and formulations. It verifies column performance, mobile phase composition, and detection response, ensuring method reliability according to pharmacopoeial requirements [1].

Reference Marker in Forced Degradation and Stability Studies

The compound's unique LC-MS/MS fragmentation pattern (m/z 245.1→128.0) and structural elucidation provide a definitive marker for tracking the formation of the (4S,2′S) diastereomer during acid, base, oxidative, and photolytic stress testing. This supports degradation pathway elucidation and shelf-life assignment for pidotimod products [2].

Chiral Purity Assessment in Synthetic Process Development

Process chemists can employ this (4S,2′S) diastereomer as a chiral reference to optimize synthetic routes that minimize epimerization at the thiazolidine C4. Absolute configurational confirmation by X-ray crystallography ensures that the impurity marker is unmistakably identified, enabling enantiomeric excess calculations [3].

Pharmacological Structure-Activity Relationship (SAR) Studies

As a well-defined diastereomer with demonstrated differential immunostimulant activity, the compound serves as a negative-control probe in in vitro assays designed to elucidate the stereochemical determinants of pidotimod's immune modulation. This aids academic and industrial researchers in designing more potent and selective immunostimulants [4].

Quote Request

Request a Quote for (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.